molecular formula C12H19N3O4 B558516 Boc-D-his(3-ME)-OH CAS No. 200871-84-7

Boc-D-his(3-ME)-OH

Cat. No.: B558516
CAS No.: 200871-84-7
M. Wt: 269.3 g/mol
InChI Key: BGZFLUIZBZNCTI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-histidine(3-methyl)-OH: is a derivative of the amino acid histidine, where the imidazole ring is methylated at the third position. The compound is protected with a tert-butoxycarbonyl (Boc) group at the amino terminus. This protection is commonly used in peptide synthesis to prevent unwanted side reactions.

Scientific Research Applications

Chemistry: Boc-D-histidine(3-methyl)-OH is used in peptide synthesis as a building block. Its protected form allows for selective reactions at other functional groups.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly those involving histidine residues.

Medicine: Boc-D-histidine(3-methyl)-OH is explored for its potential in drug development, especially in designing enzyme inhibitors and receptor modulators.

Industry: In the pharmaceutical industry, the compound is used in the synthesis of peptide-based drugs and as an intermediate in the production of complex molecules.

Safety and Hazards

“Boc-D-his(3-ME)-OH” is intended for R&D use only. It is not recommended for medicinal, household, or other uses .

Future Directions

As “Boc-D-his(3-ME)-OH” is a biochemical used for proteomics research , its future directions are likely to be determined by the needs and findings of this research field.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-histidine(3-methyl)-OH typically involves the following steps:

    Methylation of Histidine: The imidazole ring of histidine is selectively methylated at the third position using methyl iodide in the presence of a base such as sodium hydride.

    Protection of the Amino Group: The amino group of the methylated histidine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of Boc-D-histidine(3-methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Large quantities of histidine are methylated using methyl iodide and sodium hydride.

    Boc Protection: The methylated histidine is then reacted with di-tert-butyl dicarbonate in the presence of triethylamine to protect the amino group.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-D-histidine(3-methyl)-OH can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride may be employed.

    Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Major Products:

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the compound, though less common.

    Substitution Products: Deprotected histidine derivatives.

Mechanism of Action

The mechanism of action of Boc-D-histidine(3-methyl)-OH involves its interaction with enzymes and proteins. The methylated imidazole ring can participate in hydrogen bonding and coordination with metal ions, affecting enzyme activity and protein structure. The Boc group provides steric protection, allowing for selective reactions at other sites.

Comparison with Similar Compounds

    Boc-D-histidine-OH: Lacks the methyl group on the imidazole ring.

    Boc-L-histidine(3-methyl)-OH: The L-isomer of the compound.

    Boc-D-histidine(1-methyl)-OH: Methylated at the first position of the imidazole ring.

Uniqueness: Boc-D-histidine(3-methyl)-OH is unique due to its specific methylation at the third position of the imidazole ring, which can influence its chemical reactivity and interactions with biological molecules. This specificity makes it valuable in studying the role of histidine methylation in biological systems.

Properties

IUPAC Name

(2R)-3-(3-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-13-7-15(8)4/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZFLUIZBZNCTI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428615
Record name BOC-D-HIS(3-ME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200871-84-7
Record name BOC-D-HIS(3-ME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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